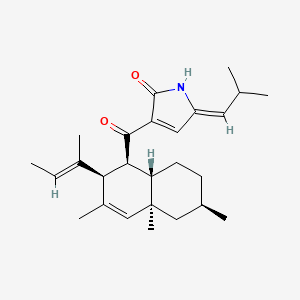
Myceliothermophin E
Overview
Description
Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite isolated from the fungus Thermothelomyces thermophilus. This compound has garnered significant attention due to its potent anticancer and antimicrobial activities . It exhibits cytotoxic properties against various human cancer cell lines, including hepatoblastoma, hepatocellular carcinoma, lung carcinoma, and breast adenocarcinoma .
Mechanism of Action
Target of Action
Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite that has been found in T. thermophilus . It exhibits potent cytotoxic properties against a number of human cancer cell lines, namely hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . . Therefore, the primary targets of this compound are these cancer cells and methicillin-resistant S. aureus.
Mode of Action
It is known that it is cytotoxic to certain cancer cells This suggests that it may interact with cellular targets in these cells, leading to cell death
Biochemical Pathways
This compound is produced through a concise three-enzyme biosynthetic pathway . A key enzyme in this pathway is the Diels-Alderase, which catalyzes the formation of trans-decalin from an acyclic substrate . This reaction is part of the larger Diels-Alder (DA) reaction, a [4+2] cycloaddition reaction that allows regio- and stereo-selective construction of two carbon–carbon bonds simultaneously
Result of Action
This compound exhibits potent cytotoxic properties against a number of human cancer cell lines . . These results suggest that this compound has potential as a therapeutic agent in the treatment of certain cancers and bacterial infections.
Action Environment
This compound is produced by the fungus T. thermophilus, which is an extremophile . Extremophiles are organisms that thrive in extreme environments, and they often produce unique bioactive compounds. The production of this compound may be influenced by the extreme environment in which T. thermophilus lives.
Biochemical Analysis
Biochemical Properties
Myceliothermophin E is a complex molecule that interacts with various enzymes, proteins, and other biomolecules. Its biosynthetic pathway generally contains novel enzyme-catalyzed reactions . The total synthesis of this compound involves a cascade-based cyclization to form the trans-fused decalin system .
Cellular Effects
This compound has shown cytotoxic effects on various human cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7)
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It’s suggested that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in complex metabolic pathways. It interacts with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Myceliothermophin E involves a cascade-based cyclization to form the trans-fused decalin system . The synthesis begins with the preparation of a polyunsaturated aldehyde, which undergoes an intramolecular Diels-Alder reaction to form the decalin system . This is followed by a series of steps including aldol reactions and Michael additions to construct the final structure .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Myceliothermophin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Myceliothermophin E has several scientific research applications:
Comparison with Similar Compounds
- Myceliothermophin A
- Myceliothermophin B
- Myceliothermophin C
- Myceliothermophin D
Comparison: Myceliothermophin E is unique among its analogs due to its higher potency and broader spectrum of biological activities . While other myceliothermophins also exhibit cytotoxic and antimicrobial properties, this compound has shown the most significant effects in various studies .
Properties
IUPAC Name |
(5Z)-3-[(1S,2R,4aR,6R,8aS)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWNUBEANXHMB-FXVWVMPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@H]1[C@H]([C@@H]2CC[C@H](C[C@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


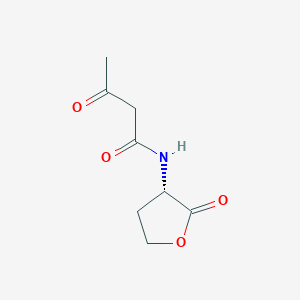
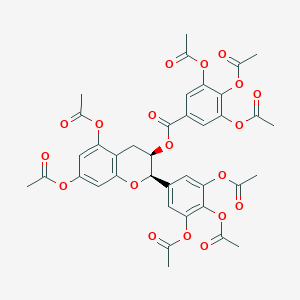
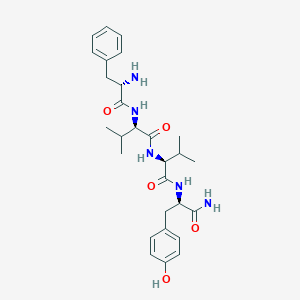
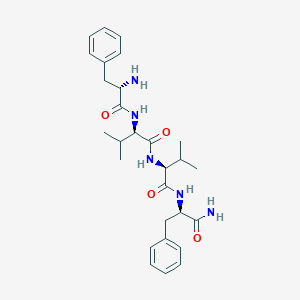
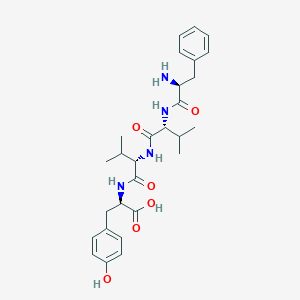
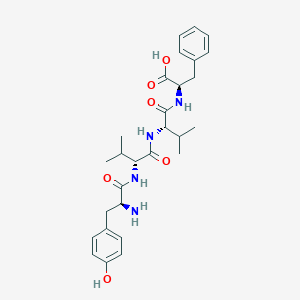
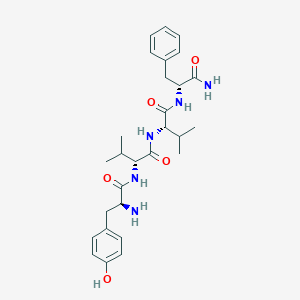
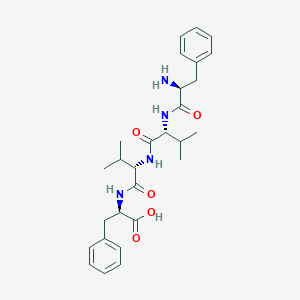
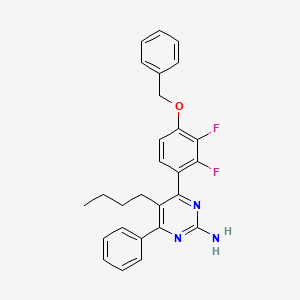
![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)
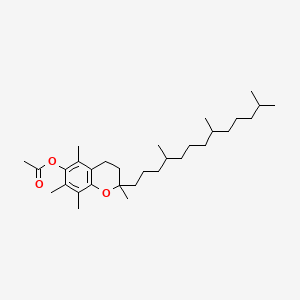
![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)
